molecular formula C15H10ClN3O3 B593435 Clonazepam-d4 CAS No. 170082-15-2

Clonazepam-d4

Cat. No. B593435
CAS RN: 170082-15-2
M. Wt: 319.737
InChI Key: DGBIGWXXNGSACT-RHQRLBAQSA-N
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Description

Clonazepam-d4 is a stable-labeled internal standard used for the quantification of clonazepam . Clonazepam, marketed under the brand name Klonopin, is a benzodiazepine primarily used as an anticonvulsant, but it can also be used to treat seizures, panic disorders, and anxiety .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzodiazepines like this compound are generally synthesized in laboratories. The synthesis process often involves complex chemical reactions, and the exact method can vary based on the specific benzodiazepine being produced .


Molecular Structure Analysis

The molecular formula of this compound is C15H10ClN3O3 . It has a molecular weight of 319.74 g/mol . The InChI is 1S/C15H10ClN3O3/c16-12-4-2-1-3-10 (12)15-11-7-9 (19 (21)22)5-6-13 (11)18-14 (20)8-17-15/h1-7H,8H2, (H,18,20)/i1D,2D,3D,4D .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.73 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1, an exact mass of 319.0661759 g/mol, and a monoisotopic mass of 319.0661759 g/mol .

Scientific Research Applications

  • Clonazepam has been evaluated for treating sleep disturbances in patients with combat-related Posttraumatic Stress Disorder (PTSD), although results suggest it may be largely ineffective for nightmares associated with PTSD (Cates et al., 2004).

  • Its applications extend to various psychiatric disorders, including psychosis, certain pain syndromes, severe agitation, atypical psychosis, and anxiety disorders, while also managing specific psychotropic side effects (Cohen & Rosenbaum, 1987).

  • Clonazepam is effective in treating different types of epilepsy, including myoclonic epilepsy and self-induced photogenic seizures (Huang et al., 1974).

  • Intranasal brain-targeted clonazepam polymeric micelles have been developed for immediate control of status epilepticus, showing potential for emergency treatment of SE (Nour et al., 2016).

  • Clonazepam's potential for nonmedical use and misuse, particularly in recreational contexts, is a concern due to its effects on health, including motor and cognitive impairment, sleep disorders, and mood and anxiety disorders (Dokkedal-Silva et al., 2019).

  • The drug is also employed in anxiety disorders, though it is labeled as an anticonvulsant. Its clinical, pharmacokinetic, and neurochemical properties have been extensively studied (Shader & Greenblatt, 1993).

  • As a benzodiazepine anticonvulsant, clonazepam is effective against various seizure types, but tolerance to its anticonvulsant effects with chronic administration is a concern (Browne, 1976).

  • Clonazepam can be detected in hair, indicating its long-term presence and potential use in forensic investigations, such as drug-facilitated crimes (Negrusz et al., 2000).

  • It has shown efficacy in treating intention myoclonus, a type of involuntary muscle jerk, particularly in postanoxic encephalopathy and central nervous system disorders (Goldberg & Dorman, 1976).

  • Clonazepam is also used to improve the management of depression, particularly in treatment-resistant cases and in combination with SSRIs (Morishita, 2009).

Mechanism of Action

Target of Action

Clonazepam-d4, like its parent compound Clonazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound enhances the effect of GABA by increasing the opening frequency of GABA-activated chloride channels , resulting in enhanced inhibitory neurotransmission . This increased frequency leads to an influx of chloride ions into the neuron, which causes hyperpolarization of the neuron. This hyperpolarization makes it less likely for a subsequent action potential to occur, thereby exerting an inhibitory effect on the neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the response of GABA receptors, this compound increases the inhibitory effects of GABA in the brain. This results in decreased neuronal excitability and has downstream effects on various neurological processes, including anxiety, seizure activity, and muscle relaxation .

Pharmacokinetics

This compound shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Clonazepam. It is rapidly and extensively absorbed from the gastrointestinal tract, usually reaching peak serum concentrations in less than 4 hours after a single oral dose . This compound is extensively metabolized in the liver by reduction via CYP3A4 to produce 7-amino-clonazepam and by N-acetylation to form 7-acetamido-clonazepam . The metabolites of this compound are pharmacologically inactive .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . By enhancing the inhibitory effects of GABA, this compound can decrease the likelihood of action potentials in neurons, leading to reduced neuronal activity . This can result in a variety of effects depending on the specific neurons involved, but common outcomes include reduced anxiety, prevention of seizures, and muscle relaxation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing or inhibiting drugs can modify the metabolism of this compound . Additionally, factors such as the patient’s age, liver function, and overall health status can also impact the drug’s pharmacokinetics and overall effectiveness .

Future Directions

While specific future directions for Clonazepam-d4 were not found in the search results, there is ongoing research into the optimization of pharmacologic management of insomnia, which could potentially involve benzodiazepines like this compound .

Biochemical Analysis

Biochemical Properties

Clonazepam-d4 interacts with various enzymes and proteins in the body. It is extensively metabolized in the liver by reduction via the enzyme CYP3A4 to produce 7-amino-clonazepam, which is subsequently metabolized by acetylation via N-acetyl-transferase to form 7-acetamido-clonazepam . This compound is also hydroxylated, although the specific isoenzyme involved in this process has not been identified .

Cellular Effects

This compound, like other benzodiazepines, has significant effects on various types of cells and cellular processes. It enhances the activity of gamma-aminobutyric acid (GABA) at the GABA A receptor, resulting in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drugs are prescribed .

Molecular Mechanism

The mechanism of action of this compound appears to involve the enhancement of gamma-aminobutyric acid receptor responses . It binds to the benzodiazepine site of the GABAA receptor, thereby potentiating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .

Temporal Effects in Laboratory Settings

It is known that the drug distributes very rapidly to various organs and body tissues with preferential uptake by brain structures . The apparent volume of distribution has been documented as approximately 3 L/kg .

Dosage Effects in Animal Models

In animal models, the dosage effects of this compound are not well-studied. In dogs and cats, the suggested starting dose is 0.5 mg/kg p.o. q8–12h and 0.5 mg/cat p.o. q12–24h respectively .

Metabolic Pathways

This compound is metabolized principally in the liver . The metabolic pathways include hydroxylation, reduction of the nitro groups to amine groups, and the addition of acetate to the amino grouping . The major players in the metabolism of benzodiazepines that undergo phase I metabolism are CYP2C19 and CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It distributes very rapidly to various organs and body tissues with preferential uptake by brain structures . The apparent volume of distribution has been documented as approximately 3 L/kg .

Subcellular Localization

It is known that benzodiazepines, including this compound, bind to the benzodiazepine site of the GABAA receptor, which is located on the cell membrane .

properties

IUPAC Name

5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBIGWXXNGSACT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670077
Record name Clonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170082-15-2
Record name Clonazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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